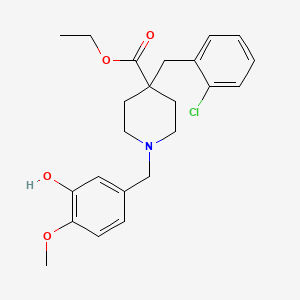![molecular formula C16H24ClNO3S B5132615 [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may modulate the release of neurotransmitters such as serotonin and dopamine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its effects on various biochemical and physiological processes. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is its relatively low potency compared to other 5-HT2C receptor antagonists, which may require higher doses for effective inhibition.
Direcciones Futuras
There are several potential future directions for research on [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for cognitive dysfunction in diseases such as Alzheimer's and Parkinson's. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may have potential as a treatment for obesity, as the 5-HT2C receptor is involved in the regulation of appetite and food intake. Further studies are needed to explore these potential therapeutic applications of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.
Conclusion
In conclusion, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its selective antagonism of the 5-HT2C receptor may contribute to its antidepressant-like, anxiolytic, and anti-addictive effects. While there are advantages and limitations to using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.
Métodos De Síntesis
The synthesis of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol involves a multi-step process that includes the reaction of 4-chlorobenzyl bromide with 1-(propylsulfonyl)piperidine to form 4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl) bromide. This intermediate is then reacted with sodium borohydride to form [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential therapeutic effects in a variety of diseases, including depression, anxiety, and addiction. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects and reduce anxiety-like behaviors in animal models. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential as a treatment for drug addiction, with promising results in reducing drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-11-22(20,21)18-9-7-16(13-19,8-10-18)12-14-3-5-15(17)6-4-14/h3-6,19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZBCUSCXBOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

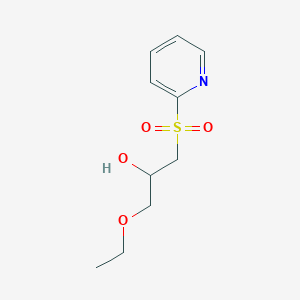

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)
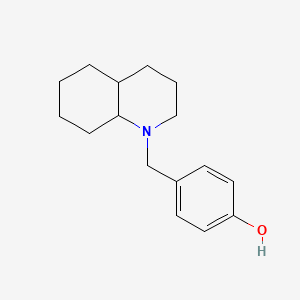
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)
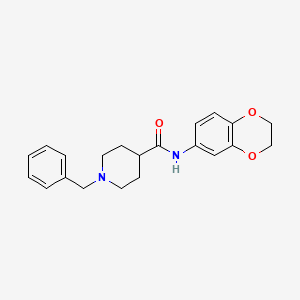
![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)
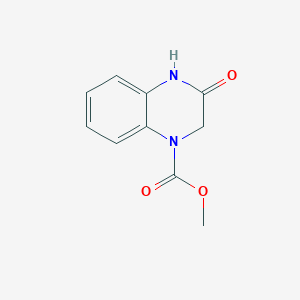
![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
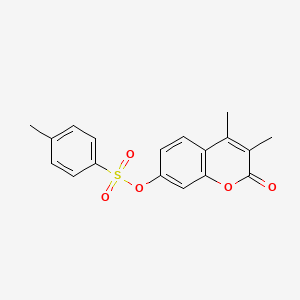
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)
